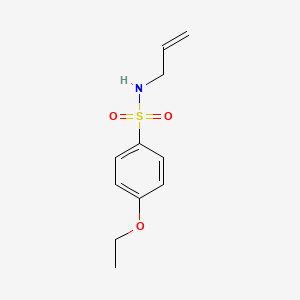

N-烯丙基-4-乙氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-allyl-4-ethoxybenzenesulfonamide is a chemical compound with the molecular formula C11H15NO3S . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of N-allyl-4-ethoxybenzenesulfonamide and similar compounds has been described in the literature. One method involves the Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles . This reaction uses 2-nitrosulfonamide derivatives as nucleophiles, which are reactive under mild conditions. The resulting 2-nitrosulfonamide derivatives are ideal substrates for the Tsuji-Trost reaction, providing a convenient and flexible access to primary and dissymmetric secondary allyl amines .Chemical Reactions Analysis

N-allyl-4-ethoxybenzenesulfonamide can participate in various chemical reactions. For instance, it can undergo the Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles . This reaction is flexible and has been applied with good to excellent yield to access a wide range of allyl amine derivatives .科学研究应用

化学应用简介

N-烯丙基-4-乙氧基苯磺酰胺作为各种化合物合成中的前体,证明了其在有机合成和材料科学中的实用性。该化合物的结构多功能性使其能够参与多种化学反应,有助于开发在制药、材料科学和环境修复中具有潜在应用的新型化合物。

新型化合物的合成和表征

Kaneda (2020) 的研究重点是含有氨基苯磺酰胺的新型环状化合物的合成和表征,突出了该化合物在多功能剂开发中的作用。这些合成的化合物在制药应用和有机合成中显示出前景,强调了该化学物质在创建复杂分子结构中的多功能性和实用性 (Kaneda, 2020)。

环境和技术应用

Cowan-Ellsberry 等人 (2014) 对表面活性剂的环境安全性进行了批判性审查,包括与 N-烯丙基-4-乙氧基苯磺酰胺衍生物相关的表面活性剂,提供了对这些化合物环境归宿和毒性的见解。这项研究对于了解释放到环境中的化学物质的生态影响以及开发用于工业用途的更安全、更可持续的化学品至关重要 (Cowan-Ellsberry 等人,2014)。

先进材料开发

Che 等人 (2011) 对金属卟啉催化的 C-H 键官能化的研究包括对 N-烯丙基系统(如 N-烯丙基-4-乙氧基苯磺酰胺)在创建先进材料中的实用性的讨论。这项研究为开发具有增强电学、光学和机械性能的材料开辟了新的途径,展示了 N-烯丙基-4-乙氧基苯磺酰胺衍生物在材料科学中的潜力 (Che 等人,2011)。

作用机制

Target of Action

N-allyl-4-ethoxybenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of N-allyl-4-ethoxybenzenesulfonamide.

Mode of Action

Sulfonamides, including N-allyl-4-ethoxybenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, N-allyl-4-ethoxybenzenesulfonamide inhibits the conversion of PABA to folic acid, a crucial component for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by N-allyl-4-ethoxybenzenesulfonamide affects the biochemical pathway of DNA synthesis in bacteria . This disruption in the pathway leads to the inability of the bacteria to replicate and proliferate, thereby exerting its antibacterial effects .

Pharmacokinetics

The pharmacokinetics of N-allyl-4-ethoxybenzenesulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of N-allyl-4-ethoxybenzenesulfonamide’s action is the inhibition of bacterial growth and proliferation. By blocking the synthesis of folic acid, an essential component for DNA replication, N-allyl-4-ethoxybenzenesulfonamide prevents the bacteria from replicating, leading to their eventual death .

属性

IUPAC Name |

4-ethoxy-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-3-9-12-16(13,14)11-7-5-10(6-8-11)15-4-2/h3,5-8,12H,1,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGJVWKYYRHSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-ethoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride](/img/structure/B2570880.png)

![7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2570881.png)

![N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2570884.png)

![(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide](/img/structure/B2570890.png)

![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)

![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)